molecular formula C20H25N3O4S B254780 N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Cat. No. B254780
M. Wt: 403.5 g/mol
InChI Key: KPNKZEPACIFKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a COX-2 inhibitor, which means that it selectively inhibits the COX-2 enzyme that is responsible for inflammation and pain.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib also has some inhibitory effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of Celecoxib for COX-2 over COX-1 is much greater than that of other N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamides, which results in a lower risk of gastrointestinal side effects.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for lab experiments, including its selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects. Celecoxib is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, Celecoxib has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of Celecoxib. One potential direction is the development of new COX-2 inhibitors that are more selective and have fewer side effects than Celecoxib. Another potential direction is the study of Celecoxib in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of Celecoxib in animal models of Alzheimer's disease may provide further insights into its potential use in the treatment of this disease.

Synthesis Methods

Celecoxib can be synthesized using a variety of methods, including the reaction of 4-bromo-2-fluoroaniline with 4-methylsulfonylphenylboronic acid, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, followed by reaction with 4-aminophenylacetic acid.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been studied for its potential use in the prevention and treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation and oxidative stress in the brain.

properties

Product Name

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide

InChI

InChI=1S/C20H25N3O4S/c1-15-6-12-19(13-7-15)28(26,27)23(3)14-4-5-20(25)22-18-10-8-17(9-11-18)21-16(2)24/h6-13H,4-5,14H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

KPNKZEPACIFKFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.